Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of sulfonyl pyrrolidines This compound is characterized by the presence of a methyl ester group, a bromophenyl sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine-3-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include sulfides or thiols derived from the reduction of the sulfonyl group.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of the methyl ester group.
Scientific Research Applications
Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar bromophenyl sulfonyl group but differs in the presence of an L-valine residue.
4-[(4-bromophenyl)sulfonyl]phenyl derivatives: These compounds share the bromophenyl sulfonyl group but have different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-18-12(15)9-6-7-14(8-9)19(16,17)11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPGASNTPUOXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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